Dihexyverinhydrochlorid

Übersicht

Beschreibung

Dihexyverine Hydrochlorid ist eine pharmazeutische Verbindung, die hauptsächlich für ihre krampflösenden Eigenschaften bekannt ist. Es wird zur Linderung von Beschwerden im Zusammenhang mit Erkrankungen des Magen-Darm-Trakts und der Harnwege eingesetzt, indem es auf glatte Muskelkrämpfe abzielt . Diese Verbindung wird als ein Mittel zur Entspannung der glatten Muskulatur und als krampflösender Wirkstoff eingestuft, wodurch sie bei der Behandlung von Erkrankungen wie Reizdarmsyndrom und spastischem Dickdarm wirksam ist .

Herstellungsmethoden

Die Herstellung von Dihexyverine Hydrochlorid umfasst synthetische Verfahren, die typischerweise die Reaktion von Piperidinderivaten mit geeigneten Reagenzien beinhalten. Die spezifischen synthetischen Verfahren und Reaktionsbedingungen sind in der öffentlichen Literatur nicht allgemein dokumentiert. Industrielle Produktionsmethoden umfassen oft Standardtechniken der organischen Synthese, einschließlich der Verwendung von Katalysatoren und kontrollierter Reaktionsumgebungen, um eine hohe Ausbeute und Reinheit zu gewährleisten .

Wissenschaftliche Forschungsanwendungen

Dihexyverine Hydrochlorid hat ein breites Anwendungsspektrum in der wissenschaftlichen Forschung, darunter:

Chemie: Es wird als Modellverbindung in Studien über krampflösende Mittel und deren Wechselwirkungen mit verschiedenen Rezeptoren verwendet.

Biologie: Die Forschung konzentriert sich auf ihre Auswirkungen auf glatte Muskelzellen und ihr mögliches Einsatzgebiet bei der Behandlung von Muskelstörungen.

Wirkmechanismus

Dihexyverine Hydrochlorid wirkt, indem es die Kalziumkanäle in glatten Muskelzellen blockiert. Calciumionen spielen eine Schlüsselrolle bei der Muskelkontraktion, und durch die Hemmung ihrer Wirkung trägt die Verbindung dazu bei, die Intensität und Häufigkeit von Muskelkrämpfen zu reduzieren . Darüber hinaus zeigt es anticholinerge Eigenschaften, indem es die Wirkung des Neurotransmitters Acetylcholin hemmt, der für die Übertragung von Signalen verantwortlich ist, die zur Muskelkontraktion führen . Dieser doppelte Mechanismus macht es besonders effektiv bei der Behandlung von Erkrankungen, bei denen die Kontraktion der glatten Muskulatur ein Hauptsymptom ist .

Wirkmechanismus

Target of Action

Dihexyverine hydrochloride, also known as Diverine, primarily targets the muscarinic acetylcholine receptors . These receptors play a crucial role in the nervous system, mediating various physiological functions such as heart rate, smooth muscle contraction, and glandular secretion .

Mode of Action

This inhibition can lead to a decrease in the activity of the parasympathetic nervous system, resulting in effects such as relaxation of smooth muscle .

Biochemical Pathways

Given its target, it is likely involved in thecholinergic synapse pathway . By inhibiting muscarinic acetylcholine receptors, Dihexyverine hydrochloride could potentially disrupt the normal functioning of this pathway, leading to downstream effects such as altered heart rate, smooth muscle relaxation, and changes in glandular secretion .

Pharmacokinetics

These properties are crucial in determining the drug’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

The molecular and cellular effects of Dihexyverine hydrochloride’s action are likely related to its inhibition of muscarinic acetylcholine receptors. This inhibition can lead to a decrease in parasympathetic nervous system activity, resulting in physiological effects such as relaxation of smooth muscle .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a drug. Factors such as diet, lifestyle, exposure to environmental pollutants, and the individual’s microbiome can all potentially interact with a drug and influence its effectiveness . .

Biochemische Analyse

Biochemical Properties

Dihexyverine hydrochloride is designed to target smooth muscle spasms, which are involuntary muscle contractions that can cause significant pain and discomfort . The drug works by interfering with the calcium channels in smooth muscle cells . Calcium ions play a key role in muscle contraction, and by inhibiting their action, Dihexyverine hydrochloride helps reduce the intensity and frequency of muscle spasms . Moreover, Dihexyverine hydrochloride exhibits anticholinergic properties. It inhibits the action of the neurotransmitter acetylcholine, which is responsible for transmitting signals that lead to muscle contraction .

Cellular Effects

Dihexyverine hydrochloride influences cell function by reducing the intensity and frequency of muscle spasms . This mechanism makes it particularly effective in treating disorders where smooth muscle contraction is a primary symptom . By blocking acetylcholine receptors, the drug further helps in relaxing the smooth muscles, thereby providing relief from spasms and associated pain .

Molecular Mechanism

The molecular mechanism of Dihexyverine hydrochloride involves the inhibition of calcium channels in smooth muscle cells and the blocking of acetylcholine receptors . These actions result in the relaxation of smooth muscles and a reduction in the intensity and frequency of muscle spasms .

Temporal Effects in Laboratory Settings

It is known that the clinical effect of Dihexyverine hydrochloride begins 10-30 minutes after administration .

Vorbereitungsmethoden

The preparation of Dihexyverine Hydrochloride involves synthetic routes that typically include the reaction of piperidine derivatives with appropriate reagents. The specific synthetic routes and reaction conditions are not widely documented in public literature. industrial production methods often involve standard organic synthesis techniques, including the use of catalysts and controlled reaction environments to ensure high yield and purity .

Analyse Chemischer Reaktionen

Dihexyverine Hydrochlorid durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Diese Reaktion beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff, oft unter Verwendung von Oxidationsmitteln wie Kaliumpermanganat oder Wasserstoffperoxid.

Reduktion: Diese Reaktion beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff, typischerweise unter Verwendung von Reduktionsmitteln wie Lithiumaluminiumhydrid.

Häufige Reagenzien und Bedingungen, die bei diesen Reaktionen verwendet werden, umfassen saure oder basische Umgebungen, Lösungsmittel wie Ethanol oder Methanol und Katalysatoren, um die Reaktionen zu erleichtern. Die wichtigsten Produkte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden .

Vergleich Mit ähnlichen Verbindungen

Dihexyverine Hydrochlorid ist anderen krampflösenden Verbindungen ähnlich, wie zum Beispiel:

Die Einzigartigkeit von Dihexyverine Hydrochlorid liegt in seinem dualen Wirkmechanismus und seiner spezifischen Zielsetzung auf glatte Muskelkrämpfe, wodurch es eine vielseitige und effektive Behandlungsoption ist .

Eigenschaften

IUPAC Name |

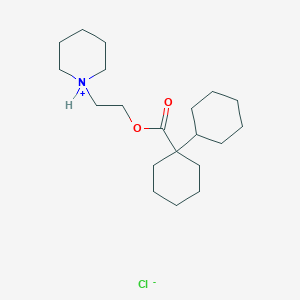

2-piperidin-1-ylethyl 1-cyclohexylcyclohexane-1-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H35NO2.ClH/c22-19(23-17-16-21-14-8-3-9-15-21)20(12-6-2-7-13-20)18-10-4-1-5-11-18;/h18H,1-17H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQFATCCHOXBYNK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C2(CCCCC2)C(=O)OCCN3CCCCC3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H36ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00971286 | |

| Record name | 2-(Piperidin-1-yl)ethyl [1,1'-bi(cyclohexane)]-1-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00971286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

358.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5588-25-0 | |

| Record name | Dihexyverine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5588-25-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Piperidin-1-yl)ethyl [1,1'-bi(cyclohexane)]-1-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00971286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-piperidinoethyl [1,1'-bicyclohexyl]-1-carboxylate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.543 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIHEXYVERINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/336704VYVB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.